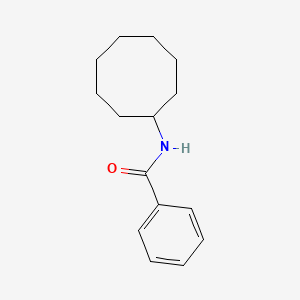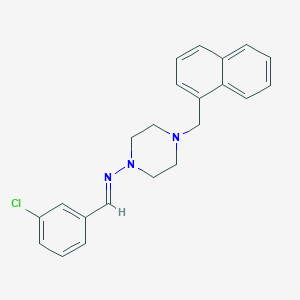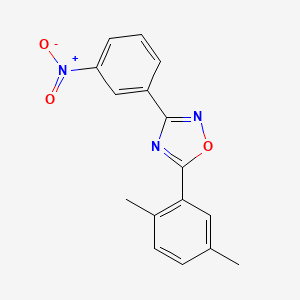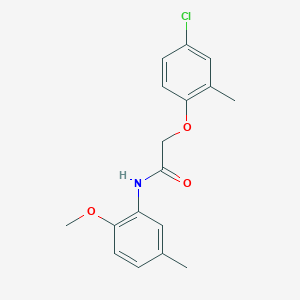
N-cyclooctylbenzamide
Descripción general
Descripción
N-cyclooctylbenzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the benzamide structure, which imparts unique chemical and physical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-cyclooctylbenzamide can be synthesized through the direct condensation of benzoic acid and cyclooctylamine. This reaction typically involves the use of a catalyst and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield. A common catalyst used in this process is diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) . The reaction conditions are generally mild, and the process is considered eco-friendly due to the use of ultrasonic irradiation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of ultrasonic irradiation and efficient catalysts ensures high yields and purity of the final product. The process is designed to be scalable and cost-effective, making it suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclooctylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the benzamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-cyclooctylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an inhibitor of bacterial toxins. It has been shown to block the transport of toxins through bacterial channels, making it a promising candidate for anti-virulence strategies .
Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its ability to induce apoptosis in cancer cells and its role in modulating various biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of polymers, coatings, and other industrial products .
Mecanismo De Acción
The mechanism of action of N-cyclooctylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial toxins by blocking their recognition of membrane components. This prevents the toxins from binding to their targets and exerting their harmful effects . Additionally, this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell death .
Comparación Con Compuestos Similares
2-amino-N-cyclooctylbenzamide: This compound has a similar structure but contains an amino group, which imparts different chemical properties and reactivity.
4-tert-butyl-N-cyclooctylbenzamide: This derivative has a tert-butyl group, which affects its steric and electronic properties.
Uniqueness: N-cyclooctylbenzamide is unique due to its specific cyclooctyl group, which provides distinct steric and electronic characteristics. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and industrial processes .
Propiedades
IUPAC Name |
N-cyclooctylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(13-9-5-4-6-10-13)16-14-11-7-2-1-3-8-12-14/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQYYDSXZUHGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-CHLOROPHENYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5803680.png)
![N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5803681.png)
![1-naphthalen-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B5803689.png)




![Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5803736.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
![6-tert-butyl-N-cyclohexyl-2-{[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
![2-(2-cyanophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
